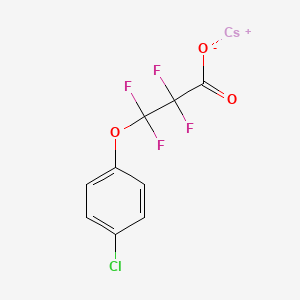
4-Chlorphenoxytetrafluoropropionic acid Cs salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorphenoxytetrafluoropropionic acid Cs salt is a chemical compound that features a chlorophenoxy group and a tetrafluoropropionic acid moiety, with cesium as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorphenoxytetrafluoropropionic acid Cs salt typically involves the reaction of 4-chlorophenol with tetrafluoropropionic acid under specific conditions. The reaction is often catalyzed by a base such as cesium carbonate to facilitate the formation of the cesium salt. The process can be summarized as follows:
Reactants: 4-chlorophenol and tetrafluoropropionic acid.
Catalyst: Cesium carbonate.
Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorphenoxytetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:
Oxidation: The chlorophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-Chlorphenoxytetrafluoropropionic acid Cs salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chlorphenoxytetrafluoropropionic acid Cs salt involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrafluoropropionic acid moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: Similar structure but lacks the tetrafluoropropionic acid moiety.
2,4-Dichlorophenoxyacetic acid: Contains two chlorine atoms and is widely used as a herbicide.
Trifluoromethylphenoxyacetic acid: Contains a trifluoromethyl group instead of tetrafluoropropionic acid.
Uniqueness
4-Chlorphenoxytetrafluoropropionic acid Cs salt is unique due to the presence of both the chlorophenoxy group and the tetrafluoropropionic acid moiety, which confer distinct chemical and biological properties. The cesium counterion also contributes to its unique characteristics, such as enhanced solubility and reactivity.
Properties
IUPAC Name |
cesium;3-(4-chlorophenoxy)-2,2,3,3-tetrafluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O3.Cs/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16;/h1-4H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQZGSGHJNSET-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(=O)[O-])(F)F)(F)F)Cl.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClCsF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













